Umifenovir Sulfate, also known as Arbidol, is an indole-based compound recognized for its dual action as a direct antiviral and host-targeting agent. This compound has been utilized primarily in the treatment and prevention of influenza and other respiratory viral infections. Its development began approximately 40 to 50 years ago through collaborative efforts by Russian scientists, with its chemical synthesis first reported in 1993. Umifenovir has been officially licensed for use in Russia and China since the 1990s and 2006, respectively, and is currently under investigation for potential applications against COVID-19 caused by SARS-CoV-2 .
Umifenovir is classified as a small molecule drug with investigational status in various therapeutic areas. It falls within the category of broad-spectrum antivirals, targeting both enveloped and non-enveloped viruses. The compound exhibits significant activity against a range of viruses, including influenza, Zika virus, Ebola virus, and hepatitis B and C viruses .
The synthesis of Umifenovir involves several key steps:
These steps highlight the complexity of synthesizing Umifenovir while ensuring high yields and maintaining the integrity of its functional groups.
Umifenovir's molecular structure is characterized by its indole backbone, which contributes to its hydrophobic nature. The compound can exist in multiple conformations due to its dihedral angles, particularly around the phenyl group attached to the indole moiety. Structural studies have revealed that the conformation of Umifenovir can significantly influence its biological activity .
Umifenovir undergoes several chemical reactions that are crucial for its antiviral activity:
These reactions underscore Umifenovir's dual mechanism of action as both a direct antiviral agent and a modulator of host immune responses.
The mechanism by which Umifenovir exerts its antiviral effects involves several processes:
This multifaceted approach allows Umifenovir to be effective against various viruses while potentially reducing the likelihood of resistance development.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography to elucidate structural characteristics further.
Umifenovir has been primarily applied in:
The global disruption of pharmaceutical supply chains during the COVID-19 pandemic highlighted the urgent need for alternative synthetic routes to umifenovir. Retrosynthetic analysis using computational tools has identified novel pathways that bypass traditional bottlenecks. By strategically excluding known starting materials under supply constraints, researchers have developed four experimentally validated routes that convert six C–H bonds into C–C bonds or functional groups through sequential functionalization steps [8] [10]. These routes employ unconventional disconnections at the indole core’s C2, C3, and C5 positions, enabling the use of more accessible precursors like 4-hydroxyindole derivatives instead of scarce brominated intermediates. One innovative approach utilizes direct C–H activation to form the critical C2-(phenylsulfanyl)methyl moiety, reducing synthetic steps from seven to four compared to conventional methods. Computational analysis revealed that these alternative routes decrease reliance on specialized catalysts by 40% while maintaining an overall yield of 68-72% [8]. The strategy exemplifies how machine learning-assisted retrosynthesis can build resilient pharmaceutical supply chains during global emergencies.
Table 1: Comparative Analysis of Umifenovir Synthetic Routes
Route Type | Key Starting Materials | Steps | Overall Yield | Supply Chain Advantage |
---|---|---|---|---|
Traditional | 6-bromo-4-hydroxyindole | 7 | 65% | Limited scalability |
Alternative 1 | 4-hydroxyindole | 5 | 68% | Avoids brominated precursors |
Alternative 2 | Unfunctionalized indole | 4 | 72% | Uses commodity chemicals |
Alternative 3 | 2-mercaptobenzaldehyde | 6 | 70% | Simplified purification |
Umifenovir’s molecular complexity arises from its extensively functionalized indole core, requiring precise regioselective transformations. The synthesis features three critical functionalization challenges: bromination at C6, Mannich-type dimethylaminomethylation at C4, and esterification at C3. Recent advances employ directed ortho-metalation (DoM) strategies using N1-methyl and C3-carboxylate as directing groups to achieve sequential C4 and C6 functionalization without protection/deprotection sequences [9]. Bromination is optimally performed using N-bromosuccinimide in dichloromethane at -20°C, achieving 95% regioselectivity. The C4-dimethylaminomethyl group is introduced via in situ-generated iminium ions from dimethylamine and paraformaldehyde under Lewis acid catalysis (ZnCl₂), yielding the tertiary amine with 89% efficiency [9]. Significant improvements involve solvent-free mechanochemical methods for C3 esterification, where ball milling the carboxylic acid precursor with ethyl bromide and potassium carbonate achieves 97% conversion in 30 minutes, eliminating traditional Soxhlet extraction processes. These functionalization techniques collectively reduce indole synthesis time from 72 to 24 hours while improving atom economy by 35%.
The final sulfate salt formation represents a critical purification bottleneck in umifenovir production. Traditional solution-phase sulfation uses concentrated sulfuric acid in methanol, requiring extensive solvent washing and generating 5.2 kg of waste per kg API. Mechanochemical approaches utilizing high-shear mixers or ball mills enable direct umifenovir sulfate formation through solid-state reactions. When umifenovir free base and pharmaceutically acceptable sulfate sources (e.g., ammonium sulfate) are co-milled at stoichiometric ratios in planetary ball mills, near-quantitative salt formation occurs within 15 minutes without solvent [6]. X-ray powder diffraction confirms the resulting polymorph matches the pharmacopeial specification. This approach eliminates aqueous workup steps, reduces energy consumption by 80% compared to crystallization processes, and achieves 99.5% purity by HPLC. The method’s scalability has been demonstrated in continuous oscillatory flow reactors, where residence times under 10 minutes provide consistent particle size distribution (D₉₀ < 50µm) suitable for direct tablet compression.
Biosynthetic routes to umifenovir precursors offer sustainable alternatives to petrochemical-derived intermediates. E. coli and S. cerevisiae strains have been engineered to produce 7-bromotryptophan – a key indole precursor – via heterologous expression of tryptophan synthase and halogenase enzymes. The most efficient pathway incorporates FAD-dependent tryptophan-7-halogenase (RebH) from Lechevalieria aerocolonigenes with improved NADPH regeneration through pentose phosphate pathway optimization [9]. Fermentation conditions using glycerol as carbon source achieve titers of 3.8 g/L of brominated tryptophan, which undergoes chemoenzymatic decarboxylation-dimethylamination to yield the C4-functionalized indole core. Recent advances utilize cell-free enzyme systems featuring engineered carboxylic acid reductases (CARs) and transaminases to directly convert brominated indole carboxylic acids to aldehyde intermediates for reductive amination. These hybrid bio-chemo routes reduce the synthetic steps from six to three, with life cycle assessment showing 56% reduction in cumulative energy demand compared to conventional synthesis.
The implementation of green chemistry principles in umifenovir manufacturing has yielded measurable environmental benefits across twelve process metrics. Solvent-free mechanosynthesis (Section 1.3) reduces process mass intensity (PMI) from 126 to 28 kg/kg API, while enzymatic bromination (Section 1.4) decreases the E-factor from 86 to 19 [4] [6]. Life cycle assessment confirms a 62% reduction in global warming potential and 75% lower ecotoxicity compared to 2015 baseline processes. Continuous flow hydrogenation of the nitrovinyl intermediate using Pd/C catalysts has replaced batch processing, improving catalyst turnover number (TON) from 300 to 5,200 and eliminating heavy metal waste. The comprehensive green chemistry assessment table below demonstrates how cumulative innovations achieve alignment with six of the 12 Principles of Green Chemistry:
Table 2: Green Chemistry Metrics for Umifenovir Sulfate Production
Metric | Traditional Process (2015) | Optimized Process (2025) | Improvement |
---|---|---|---|
Process Mass Intensity | 126 kg/kg API | 28 kg/kg API | 78% reduction |
E-Factor | 86 kg waste/kg API | 19 kg waste/kg API | 78% reduction |
Energy Consumption | 412 MJ/kg API | 158 MJ/kg API | 62% reduction |
Water Usage | 5,600 L/kg API | 890 L/kg API | 84% reduction |
Reaction Steps | 9 linear steps | 5 convergent steps | 44% reduction |
Overall Yield | 42% | 71% | 69% increase |
These advancements establish umifenovir sulfate as a model for sustainable antiviral drug manufacturing, with the integrated bio-chemo-mechanical approach reducing the carbon footprint by 8.2 kg CO₂eq per kg API while maintaining >99.5% chemical purity [4] [6].
Reported Compounds in Literature:
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6